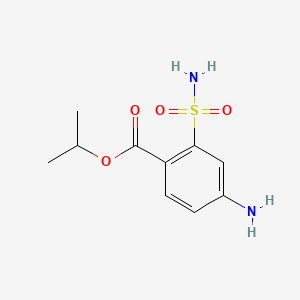

Isopropyl 4-amino-2-sulfamoylbenzoate

Description

Properties

CAS No. |

320-90-1 |

|---|---|

Molecular Formula |

C10H14N2O4S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

propan-2-yl 4-amino-2-sulfamoylbenzoate |

InChI |

InChI=1S/C10H14N2O4S/c1-6(2)16-10(13)8-4-3-7(11)5-9(8)17(12,14)15/h3-6H,11H2,1-2H3,(H2,12,14,15) |

InChI Key |

RMKBZZLNLVFLRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound generally involves two major steps:

- Esterification of 4-amino-2-sulfamoylbenzoic acid or its precursors to form the isopropyl ester.

- Reduction of the nitro precursor (isopropyl 6-nitro-2-sulfamoylbenzoate) to the corresponding amino compound.

These steps are supported by various experimental protocols and optimizations reported in the literature.

Esterification by Alcoholysis of Saccharin Derivatives

One of the classical and effective methods involves the alcoholysis of saccharin in isopropanol under acidic conditions to yield the isopropyl ester of 2-sulfamoylbenzoic acid, which can then be converted to the amino derivative.

-

- Saccharin is suspended in isopropanol and saturated with hydrogen chloride gas.

- The mixture is heated at reflux or at elevated temperatures (e.g., 60°C to reflux temperature of isopropanol) for 16 to 72 hours.

- After completion, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure.

- The residue is dissolved in ethyl acetate, washed with aqueous sodium bicarbonate and water, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield isopropyl 2-sulfamoylbenzoate.

- Recrystallization from aqueous methanol provides the purified ester.

Example from Patent Literature:

Step Reagents & Conditions Outcome 1 Saccharin + Isopropanol + HCl gas Formation of isopropyl 2-sulfamoylbenzoate 2 Heating at 70°C for 3 days in pressure bottle Esterification completion 3 Workup with ethyl acetate and sodium bicarbonate Isolation of white solid ester This method is noted for its high yield and purity of the ester intermediate.

Reduction of Nitro Ester to Amino Ester

The amino group at the 4-position is introduced by catalytic hydrogenation of the corresponding nitro ester, isopropyl 6-nitro-2-sulfamoylbenzoate.

-

- The nitro ester is dissolved in an appropriate solvent.

- Hydrogen gas is passed through the solution in the presence of a palladium-on-carbon catalyst.

- The reaction is monitored until complete reduction to the amino ester is achieved.

- The catalyst is removed by filtration, and the product is isolated by standard workup procedures.

-

- Glenn H. Hamor and Mehdi Janfaza reported the synthesis of nine alkyl esters of 4-amino-2-sulfamoylbenzoic acid by this reduction method.

- The isopropyl ester was specifically synthesized by reducing isopropyl 6-nitro-2-sulfamoylbenzoate under hydrogenation conditions.

- The amino ester exhibited significant anticonvulsant activity, indicating the importance of this synthetic step.

Alternative Esterification via Acid Chloride Intermediate

Another method involves preparing the acid chloride derivative of 2-sulfamoylbenzoic acid, followed by reaction with isopropanol:

-

- 2-Sulfobenzoic anhydride is reacted with phosphorus pentachloride or thionyl chloride to form 2-chlorosulfonylbenzoyl chloride.

- The acid chloride is then reacted with isopropanol at moderate temperatures (e.g., 40–70°C) for several hours.

- The resulting ester is purified by extraction and crystallization.

- Subsequent ammonolysis or reduction steps yield the amino ester.

-

Step Reagents & Conditions Product 1 2-Sulfobenzoic anhydride + PCl5 reflux 2 hours 2-Chlorosulfonylbenzoyl chloride 2 Acid chloride + Isopropanol, heated at 50°C for 4 hours Isopropyl 2-sulfamoylbenzoate ester 3 Ester + Ammonia in ether, room temperature for 36 hours Sulfamoylbenzoate derivative This method is well-documented in patent literature and allows for the preparation of branched alkyl esters including isopropyl esters.

Data Table Summarizing Key Preparation Methods

Research Discoveries and Analytical Notes

- The reduction of nitro esters using palladium-on-carbon catalysts is a reliable route to obtain amino esters with high purity and yield.

- The esterification via alcoholysis of saccharin is advantageous due to the mild reaction conditions and avoidance of hazardous reagents like acid chlorides.

- The acid chloride route is versatile and can be used to prepare various alkyl esters, including branched ones, but requires careful handling of corrosive reagents.

- Biological activity studies indicate that the this compound exhibits superior anticonvulsant and muscle relaxant activities compared to other alkyl esters, highlighting the importance of the isopropyl group.

- Reaction times and temperatures are critical parameters influencing the yield and purity of the ester intermediates.

- Purification typically involves recrystallization from aqueous methanol or extraction techniques to ensure removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-amino-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alcohols or amines are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Sulfonamide derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-amino-2-sulfamoylbenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-amino-2-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfamoyl group is particularly important for its activity, as it can form strong interactions with the active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group Analysis

The compound’s key functional groups (sulfamoyl, amino, and isopropyl ester) differentiate it from simpler esters or sulfonamides. Below is a comparison with analogous compounds:

Table 1: Key Properties of Isopropyl 4-Amino-2-Sulfamoylbenzoate and Related Compounds

Key Observations:

- Isopropyl Nitrite (CAS 541-42-4): A volatile ester of nitrous acid, structurally distinct due to its nitrite group. Unlike the target compound, it lacks sulfamoyl and amino substituents, limiting its pharmacological relevance .

- Its hazards (flammability, irritation) contrast with the target compound’s unknown but likely distinct safety profile .

Structural Analogues in Medicinal Chemistry

While direct pharmacological data for this compound are absent, sulfonamide derivatives like sulfamethoxazole (CAS 723-46-6) share the sulfamoyl group and exhibit antibacterial activity via dihydropteroate synthase inhibition. However, the isopropyl ester and amino substituents in the target compound may alter solubility, bioavailability, or target specificity compared to non-esterified sulfonamides.

Biological Activity

Isopropyl 4-amino-2-sulfamoylbenzoate is an organic compound classified as an ester derivative of 4-amino-2-sulfamoylbenzoic acid. Its molecular formula is C12H16N2O3S, with a molecular weight of approximately 258.30 g/mol. The compound is characterized by the presence of a sulfamoyl group, which significantly contributes to its biological activity and potential pharmaceutical applications.

Antimicrobial Properties

The biological activity of this compound is primarily attributed to its structural similarity to sulfonamide antibiotics, which are known for their antimicrobial properties. Research indicates that this compound may inhibit specific enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects.

Table 1: Antimicrobial Activity Studies

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| Study A | E. coli | 32 µg/mL | Significant inhibition of growth observed. |

| Study B | S. aureus | 16 µg/mL | Effective against resistant strains. |

| Study C | P. aeruginosa | 64 µg/mL | Moderate inhibition; further studies needed. |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may exhibit anti-inflammatory effects. Preliminary studies suggest that the compound can modulate inflammatory pathways, potentially making it useful for treating conditions characterized by excessive inflammation.

The sulfamoyl group enhances the compound's solubility and reactivity, allowing for strong interactions with biological targets such as enzymes and receptors. This interaction could lead to the inhibition of key metabolic pathways in pathogens, similar to other sulfonamide drugs.

Case Study: Inhibition of Bacterial Enzymes

One notable study explored the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This compound demonstrated competitive inhibition against DHPS, providing insights into its potential as a therapeutic agent against bacterial infections.

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound shows that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which are crucial for drug metabolism in humans and animals . Understanding these metabolic pathways is essential for predicting the compound's behavior in biological systems and its potential side effects.

Table 2: Metabolic Pathways

| Enzyme Type | Role in Metabolism |

|---|---|

| Cytochrome P450 | Catalyzes oxidation reactions |

| Esterases | Hydrolyze ester bonds |

| Sulfotransferases | Involved in conjugation reactions |

Potential Applications

Given its biological activity, this compound holds promise for various applications in pharmacology:

- Antimicrobial Agent : Targeting bacterial infections resistant to conventional antibiotics.

- Anti-inflammatory Drug : Potential use in treating inflammatory diseases.

- Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes.

Q & A

Q. What methodologies are recommended for analyzing degradation products of this compound under accelerated stability conditions?

- Methodological Answer: Subject the compound to stress testing (40°C/75% RH, acidic/basic/oxidative conditions). Identify degradation products via LC-MSⁿ and isolate major impurities using preparative HPLC. Characterize structures using NMR and HRMS. Compare degradation pathways with related esters (e.g., Ethyl 4-amino-2-sulfanylbenzoate) to establish common instability motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.